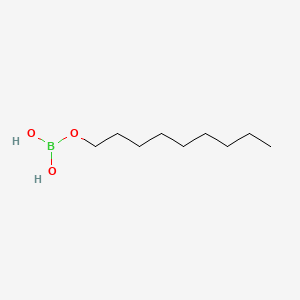

Nonyl boric acid

Description

Evolution of Boronic Acid Chemistry in Organic Synthesis and Beyond

The field of boronic acid chemistry has undergone a significant transformation, evolving from a niche area of study to a cornerstone of modern synthetic chemistry. wiley-vch.de The first isolation of a boronic acid, ethylboronic acid, was reported in 1860 by Edward Frankland. wiley-vch.demolecularcloud.orgwikipedia.org These organoboron compounds, characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), were initially regarded as chemical curiosities. wiley-vch.dewikipedia.org However, their unique properties, such as their stability, low toxicity, and ease of handling, have made them indispensable reagents and intermediates. wiley-vch.denih.gov

A pivotal moment in the evolution of boronic acid chemistry was the development of the Suzuki-Miyaura cross-coupling reaction. acs.orglibretexts.org This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between organoboronic acids and various organic halides, providing a powerful tool for constructing complex molecular architectures. libretexts.orgtcichemicals.com The significance of this reaction was recognized with the 2010 Nobel Prize in Chemistry, highlighting its profound impact on organic synthesis. The versatility of boronic acids extends beyond cross-coupling reactions, with applications in catalysis, materials science, and medicinal chemistry. acs.orgucl.ac.ukacs.org Notably, the boronic acid-containing drug Bortezomib (Velcade®) is used in cancer therapy, demonstrating the successful translation of fundamental boronic acid chemistry to impactful applications. wiley-vch.dewikipedia.org

Significance of Alkyl Chains in Organoboron Compounds, with Specific Reference to the Nonyl Moiety

The identity of the organic substituent (R group) attached to the boron atom significantly influences the properties and reactivity of a boronic acid. wiley-vch.de Alkyl boronic acids, where the R group is an alkyl chain, are a crucial subclass of these compounds. The alkyl chain length and structure can modulate the compound's solubility, steric hindrance, and electronic properties. wikipedia.org

Long-chain alkyl groups, such as the nonyl moiety (a nine-carbon chain), can impart specific characteristics to the boronic acid. The nonyl group, being hydrophobic, can influence the compound's behavior in different solvent systems and its interaction with other molecules. For instance, long-chain alkylboronic acids have been investigated for their surfactant properties. rsc.org The nonyl group can also play a role in the self-assembly of boron-containing molecules, leading to the formation of organized structures like organogels and liquid crystals. frontiersin.org In the context of catalysis, the steric and electronic effects of the nonyl group can fine-tune the activity and selectivity of a boronic acid catalyst.

Challenges and Opportunities in the Study of Long-Chain Alkyl Boronic Acids

The study of long-chain alkyl boronic acids presents both challenges and opportunities. A significant challenge lies in their synthesis and purification. The synthesis of alkylboronic acids can be more complex than their aryl counterparts, and their purification can be complicated by their tendency to form cyclic anhydrides called boroxines. wikipedia.org Furthermore, the high oxidation potential of alkyl boronic acids has historically limited their use as radical precursors in photoredox catalysis. chemrxiv.org

Despite these challenges, recent advancements are creating new opportunities. Novel synthetic methods are being developed to improve the accessibility of long-chain alkyl boronic acids. nih.govgoogle.com Moreover, innovative strategies are emerging to overcome the high oxidation potential of alkyl boronic acids, enabling their use in a wider range of chemical transformations. chemrxiv.orgnih.gov The unique properties imparted by the long alkyl chain open up possibilities for developing novel surfactants, materials with specific self-assembly properties, and highly selective catalysts. rsc.orgfrontiersin.org The exploration of long-chain alkyl boronic acids, including nonyl boric acid, is a promising frontier in organoboron chemistry with the potential for significant scientific and technological impact.

This compound: Properties and Research Data

This compound, also known as 1-nonaneboronic acid, is a member of the alkyl boronic acid family. chemicalbook.com Its chemical formula is C₉H₂₁BO₂ and it has a molecular weight of 172.07 g/mol . chemicalbook.com The following table summarizes some of its key properties.

| Property | Value |

| Chemical Formula | C₉H₂₁BO₂ |

| Molecular Weight | 172.07 g/mol |

| CAS Number | 3088-78-6 |

| Predicted Boiling Point | 280.1 ± 23.0 °C |

| Predicted Density | 0.886 ± 0.06 g/cm³ |

| Predicted pKa | 10.36 ± 0.43 |

Table 1: Physicochemical properties of this compound. Data sourced from chemicalbook.com.

Research into this compound and other long-chain alkyl boronic acids continues to reveal their potential in various applications. For example, their use as catalysts in organic reactions is an active area of investigation. nih.govrsc.org Boronic acids can catalyze a range of transformations, including dehydrations, condensations, and cycloadditions. nih.govnih.gov The long alkyl chain of this compound can influence its catalytic activity and selectivity by altering its solubility and steric environment at the catalytic site.

Furthermore, the ability of boronic acids to form reversible covalent bonds with diols is being exploited in the development of sensors and separation technologies. The nonyl group could potentially be used to tune the binding affinity and selectivity of such systems.

Properties

CAS No. |

74195-77-0 |

|---|---|

Molecular Formula |

C9H21BO3 |

Molecular Weight |

188.07 g/mol |

IUPAC Name |

nonoxyboronic acid |

InChI |

InChI=1S/C9H21BO3/c1-2-3-4-5-6-7-8-9-13-10(11)12/h11-12H,2-9H2,1H3 |

InChI Key |

BRCSSEXPXACJJV-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(O)OCCCCCCCCC |

Origin of Product |

United States |

Synthesis Methodologies for Nonyl Boronic Acid and Analogues

Palladium-Catalyzed Borylation Reactions for C-B Bond Formation

Palladium-catalyzed reactions represent a powerful tool for the formation of carbon-boron (C-B) bonds, a critical step in the synthesis of boronic acids and their derivatives. nih.gov These methods offer mild reaction conditions and have become a cornerstone for preparing organoboron compounds. nih.gov The versatility of these catalytic systems allows for the synthesis of a diverse range of boronic esters from various organic halides. nih.gov

A significant advancement in the synthesis of alkylboronic esters is the direct palladium-catalyzed cross-coupling of alkyl halides with diboron (B99234) reagents. nih.gov A mild and efficient process has been developed for the borylation of primary alkyl bromides, such as 1-bromononane, using bis(pinacolato)diboron (B136004) as the boron source. organic-chemistry.orgorganic-chemistry.org This reaction demonstrates remarkable functional group tolerance, successfully accommodating substrates with nitrile, alcohol, ether, ester, and amide functionalities. nih.govorganic-chemistry.org The process is highly selective for primary bromides, even in the presence of secondary bromides, and can also be applied to primary alkyl iodides and tosylates. nih.govresearchgate.net

The Miyaura borylation reaction is a well-established palladium-catalyzed cross-coupling method for synthesizing boronate esters from organic halides and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). alfa-chemistry.comwikipedia.org While traditionally applied to aryl and vinyl halides, Miyaura-type borylations have been successfully adapted for alkyl halides. organic-chemistry.orgresearchgate.net The reaction proceeds under mild conditions and tolerates a wide variety of functional groups, which is a significant advantage over traditional methods that use highly reactive organolithium or Grignard reagents. alfa-chemistry.com The mechanism involves the oxidative addition of the alkyl halide to a palladium(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the alkylboronate ester product. alfa-chemistry.com

Optimizing reaction conditions is crucial for the efficient synthesis of long-chain alkylboronic esters like nonyl boronate. Key parameters that have been systematically investigated include the choice of ligand, base, solvent, and boron source.

Ligands: Trialkylphosphines have been identified as highly effective ligands for the Pd-catalyzed borylation of primary alkyl halides. nih.gov Specifically, the use of t-Bu₂MeP•HBF₄ has been shown to produce high yields. nih.govorganic-chemistry.org

Bases: The selection of a suitable base is critical to activate the diboron reagent and facilitate the catalytic cycle while minimizing side reactions. organic-chemistry.org For Miyaura borylations, potassium acetate (B1210297) (KOAc) is commonly used. alfa-chemistry.com Recent studies have shown that lipophilic bases, such as potassium 2-ethyl hexanoate, can significantly improve reaction rates and allow for lower reaction temperatures. organic-chemistry.orglookchem.com

Solvents: The solvent system can influence reaction efficiency. For the borylation of primary alkyl bromides, a mixture of t-BuOH and DMA has proven effective. nih.govorganic-chemistry.org

Catalyst Loading: Research efforts are also directed towards developing highly active catalyst systems that allow for lower palladium loadings, which is economically and environmentally beneficial. nih.gov

Transmetalation and Metal/Halogen Exchange Routes to Alkyl Boronic Acids

Traditional and highly effective routes to alkyl boronic acids involve transmetalation, a reaction where an organic group is transferred from a more electropositive metal to boron. nih.gov The most common approach involves the preparation of an organometallic reagent, such as a Grignard reagent (alkylmagnesium halide) or an organolithium compound, which then reacts with a boron electrophile like trimethyl borate (B1201080). researchgate.netrsc.org The resulting boronic ester is subsequently hydrolyzed to yield the alkylboronic acid. rsc.orgchemicalbook.com

The organolithium reagents for this sequence are often prepared via metal-halogen exchange, where an organolithium compound, such as butyllithium, reacts with an organic halide. wikipedia.org This exchange is typically fast, following the reactivity trend of I > Br > Cl. wikipedia.org While these methods are powerful, a primary drawback is the low tolerance for many functional groups due to the high reactivity of the intermediate organometallic reagents. researchgate.netrsc.org More recent strategies, such as boron-to-zinc transmetalation, offer pathways to configurationally stable and more reactive organozinc reagents from alkylboronic esters. nih.gov

Green Chemistry Approaches in Nonyl Boronic Acid Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for synthesizing alkyl boronic acids. nih.gov These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One strategy involves the use of heterogeneous catalysts that can be easily recovered and recycled. For example, a magnetically separable copper nanocatalyst has been developed for the borylation of alkyl halides. rsc.org This system provides high yields and shows broad functional group tolerance under mild conditions, and the catalyst can be recycled multiple times without a significant loss of activity. rsc.org

Another innovative green strategy is the use of boronic acids as "productively convertible tags" in a phase-switching synthesis. acs.orgacs.org This technique avoids traditional chromatographic purification by using a polyol, such as sorbitol, to switch the boronic acid product into an aqueous phase at high pH, allowing for simple separation from organic impurities via liquid-liquid extraction. acs.org Instead of being a waste product, the boronic acid tag is a functional part of the molecule that can be used in subsequent reactions. acs.org This approach significantly reduces the use of solvents and silica (B1680970) gel. acs.org

Derivatization Strategies for Enhancing Synthetic Utility

Nonyl boronic acid and its ester analogues are valuable synthetic intermediates due to the versatile reactivity of the carbon-boron bond. rsc.org A variety of derivatization strategies have been developed to transform the boronic acid moiety into other functional groups, thereby enhancing its synthetic utility.

One common strategy is the conversion of alkylboronic esters into potassium alkyltrifluoroborate salts. organic-chemistry.org These salts are often crystalline, air-stable solids that are easier to handle and purify than the corresponding boronic acids. nih.gov

Furthermore, the reactivity of alkylboronic esters can be "switched on" by converting them into more nucleophilic boronate complexes. acs.org Treatment of an alkylboronic ester with an organolithium reagent generates an anionic "ate" complex, which is a much more potent nucleophile and can react with a wider range of electrophiles. acs.org

Recent advancements in photoredox catalysis have unlocked new pathways for the derivatization of alkylboronic acids by enabling their use as alkyl radical precursors. rsc.orgnih.gov Despite their high oxidation potentials, various activation methods have been developed that allow alkylboronic acids to generate alkyl radicals under visible light. nih.govscispace.com These radicals can then participate in a range of C-C and C-heteroatom bond-forming reactions, including Michael additions, Minisci reactions, chlorination, cyanation, and vinylation. nih.govnih.gov

Mechanistic Investigations of Nonyl Boronic Acid Reactivity

Lewis Acidity and Coordination Chemistry of the Boron Center

Like other boronic acids, nonyl boronic acid is a Lewis acid, characterized by an sp²-hybridized boron atom with a vacant p-orbital. wiley-vch.de This electronic deficiency drives its reactivity, particularly its propensity to interact with Lewis bases. The properties and reactivity of boronic acids are highly dependent on the nature of the organic substituent (the R-group) attached to the boron atom. wiley-vch.de

The Lewis acidic sp²-hybridized boron atom readily accepts a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion or the oxygen atom of a diol, leading to rehybridization from a trigonal planar sp² state to a more stable tetrahedral sp³ state. researchgate.netnih.gov In aqueous basic solutions, nonyl boronic acid reacts with hydroxide ions to form the corresponding tetrahedral nonyltrihydroxyboronate ion. researchgate.net

A hallmark reaction of boronic acids is their reversible condensation with 1,2- or 1,3-diols to form cyclic boronic esters. anu.edu.auualberta.ca This reaction is crucial for applications like carbohydrate sensing and dynamic covalent chemistry. wiley-vch.de The formation of these esters can proceed through two main pathways depending on the pH of the solution. One pathway involves the reaction of the neutral, trigonal boronic acid with the diol, while the other involves the reaction of the tetrahedral boronate ion. anu.edu.aunsf.gov The equilibrium between the trigonal acid and the tetrahedral boronate, and thus the dominant reaction pathway, is controlled by the pH and the pKa of the boronic acid. wiley-vch.densf.gov The formation of a stable five-membered cyclic boronate ester is favored at a pH that exceeds the pKa of the boronic acid. nsf.gov

| Reactant Species | Boron Hybridization | Typical Product | Reaction Condition |

|---|---|---|---|

| Nonyl boronic acid + Hydroxide | sp² → sp³ | Tetrahedral boronate ion | Basic aqueous solution researchgate.net |

| Nonyl boronic acid + Diol | sp² → sp³ | Cyclic boronic ester | Aqueous or organic solvent anu.edu.au |

The substituent attached to the boron atom significantly influences the boronic acid's Lewis acidity and, consequently, its reactivity. wiley-vch.de The nonyl group (C₉H₁₉) is a long-chain alkyl group that acts as an electron-donating group through an inductive effect. This electron donation slightly increases the electron density at the boron center, which in turn decreases its Lewis acidity compared to arylboronic acids with electron-withdrawing substituents. nih.gov

Generally, alkylboronic acids are less acidic (have a higher pKa) than arylboronic acids. nih.gov This difference in acidity affects the position of the equilibrium between the neutral boronic acid and the tetrahedral boronate ion at a given pH. Computational studies on model alkylboronic acids (using CH₃ as the R-group) show that a less electronegative R-group makes the boronate ion a better sensor in alkaline media, while a highly electronegative R-group is preferable in acidic media. anu.edu.au The electron-donating nature of the nonyl group suggests that nonyl boronic acid will be more reactive in its tetrahedral boronate form in basic conditions.

| R-Group Type | Electronic Effect | Effect on Boron Lewis Acidity | Relative pKa | Example |

|---|---|---|---|---|

| Alkyl (e.g., Nonyl) | Electron-donating (inductive) | Decreases | Higher | Nonyl boronic acid nih.gov |

| Aryl (electron-withdrawing) | Electron-withdrawing (inductive/resonance) | Increases | Lower | Nitrophenylboronic acid nih.gov |

Kinetic and Thermodynamic Aspects of Nonyl Boronic Acid Transformations

The formation of boronic esters is a dynamic equilibrium process, and its rate and position are sensitive to various factors. Understanding the kinetics and thermodynamics of these transformations is essential for controlling the reactivity of nonyl boronic acid.

The mechanism of cyclic ester formation between a boronic acid and a diol is generally accepted to be a two-step process. anu.edu.au For a long time, the rate-determining step (RDS) was often considered to be the initial binding or association of the diol with the boron atom to form a monoester intermediate. anu.edu.aursc.org However, more recent computational and kinetic studies have challenged this view, suggesting the mechanism is more complex. rsc.orgnih.gov

Some studies propose that the RDS is not the initial B-O bond formation but rather a subsequent step, such as the tetrahedral/trigonal exchange of the borate (B1201080) monoester. rsc.org Other kinetic analyses, particularly with functionalized boronic acids, indicate that under certain conditions (e.g., high substrate concentration), the rate-determining step can be the creation of an intermediate before reaction with the diol, such as the departure of a coordinated solvent molecule. nih.govresearchgate.net While these studies were not performed specifically on nonyl boronic acid, the general principles are applicable. The reaction of boronic acids with diols is known to accelerate as the pH increases to values greater than the boronic acid's pKa, which is attributed to the higher reactivity of the tetrahedral boronate ion compared to the neutral trigonal acid. rsc.org

Environmental factors, primarily pH and the nature of the solvent, play a critical role in directing the reaction pathways of boronic acids. anu.edu.auresearchgate.net

pH: The pH of the medium is arguably the most significant factor. It controls the speciation of both the boronic acid (trigonal acid vs. tetrahedral boronate) and, in many cases, the diol reactant. researchgate.netljmu.ac.uk The formation of boronic esters generally increases with pH, often reaching a maximum yield at a pH value that is intermediate between the pKa of the boronic acid and the pKa of the diol. researchgate.net At very high pH, the reaction rate can decrease again. This complex pH dependence highlights that both the trigonal acid and the tetrahedral boronate can be reactive species, with their relative contributions varying with pH. anu.edu.au

Solvent: The solvent can influence reaction rates and equilibria through hydrogen-bonding interactions. rsc.org In some reactions, solvent molecules can coordinate to the boron center, and their departure can be a key kinetic step. nih.govresearchgate.net The choice of solvent is also critical in cross-coupling reactions, where it can affect catalyst stability and substrate solubility. For instance, in Suzuki-Miyaura couplings, solvents like toluene (B28343) or DMA are often employed. rsc.orgmdpi.com

Computational Quantum Chemistry Studies on Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the complex mechanisms of boronic acid reactions. mdpi.comacs.org These studies provide insights into transition state structures, reaction energy barriers, and the influence of substituents that are difficult to obtain experimentally.

DFT studies have been used to investigate several reaction types involving boronic acids and their esters:

Esterification: Calculations on model systems (e.g., using CH₃ or CF₃ as R-groups) have helped map out the potential energy surfaces for the reaction with diols. anu.edu.au These studies confirm that the reaction barrier is highly dependent on whether the pathway starts from the neutral boronic acid or the tetrahedral boronate ion, with the latter often showing a faster reaction rate. anu.edu.au

Cross-Coupling Reactions: For reactions like the Suzuki-Miyaura coupling, DFT calculations support mechanisms involving transmetalation and have been used to rationalize regioselectivity. mdpi.com DFT analysis of different four-coordinate boron "ate" complexes has revealed a correlation between the B-C bond length and reactivity in copper-catalyzed couplings, predicting that simple alkylboronic esters should be suitable substrates. nih.gov

Radical Reactions: More recent computational work has explored novel activation pathways for alkylboronic acids. DFT calculations suggest that a bromine radical can activate an alkylboronic acid via a radical transfer event to the empty p-orbital of the boron, initiating a cross-coupling reaction without traditional activators. rsc.org

While many of these computational studies use simplified model systems (e.g., methyl- or cyclopentylboronic acid) for efficiency, the fundamental mechanistic insights are broadly applicable to long-chain alkylboronic acids like nonyl boronic acid. rsc.orgresearchgate.net

Density Functional Theory (DFT) Calculations for Transition States and Energy Profiles

There is currently no publicly available research dedicated to the Density Functional Theory (DFT) calculations of transition states and energy profiles for reactions involving nonyl boronic acid. While DFT is a powerful tool used to investigate reaction mechanisms for other boronic acids, organic-chemistry.orgchemrxiv.orgntu.ac.uk such analyses for nonyl boronic acid have not been reported. These calculations would typically provide critical insights into reaction kinetics and thermodynamics, including the identification of transition state structures and the determination of activation energy barriers.

Modeling Nonyl Boronic Acid Interactions with Nucleophiles

Specific computational models detailing the interactions between nonyl boronic acid and various nucleophiles are not available in the scientific literature. The study of nucleophile-electrophile interactions is fundamental to understanding reaction mechanisms, researchgate.net and for many boronic acids, these interactions are well-characterized. For instance, the formation of a nucleophilic boronate complex is a key step in many reactions. However, dedicated studies modeling these specific interactions for nonyl boronic acid, which would detail the nature of the bonding, interaction energies, and the influence of the nonyl group on reactivity, have not been published.

Nonyl Boronic Acid in Catalysis

General Principles of Boronic Acid-Catalyzed Organic Transformations

Boronic acids, with the general formula R-B(OH)₂, function primarily as mild, organic-soluble Lewis acids. ru.nlnih.gov Their catalytic activity stems from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. This allows boronic acids to accept a lone pair of electrons from Lewis bases, most notably the oxygen or nitrogen atoms of substrates. nih.govrsc.org

The core principle of boronic acid catalysis involves the reversible formation of covalent bonds with hydroxyl groups, such as those in alcohols and carboxylic acids. rsc.org This interaction leads to the formation of various intermediates, such as boronate esters or acyloxyboron complexes, which activate the substrate for subsequent reactions. nih.gov The catalytic cycle is typically completed by the release of the product and regeneration of the boronic acid catalyst, often with the elimination of a small molecule like water.

The nature of the R-group attached to the boron atom significantly influences the catalyst's Lewis acidity and, therefore, its activity. ru.nl Electron-withdrawing groups (as in many arylboronic acids) increase Lewis acidity, while electron-donating groups decrease it. The nonyl group, a long-chain primary alkyl group, is generally considered to be weakly electron-donating. This characteristic would classify nonyl boronic acid as a relatively mild Lewis acid compared to its aryl counterparts, influencing its efficacy in different catalytic transformations.

Catalytic Applications in Dehydration and Condensation Reactions

Boronic acids are effective catalysts for reactions that involve the removal of water, such as dehydrations and condensations. nih.gov The catalyst activates a hydroxyl-containing substrate by forming a boronate intermediate, which enhances the hydroxyl group's ability to act as a leaving group. This strategy circumvents the need for stoichiometric activating agents, aligning with the principles of green chemistry. rsc.org

Boronic acid catalysis is a well-established method for promoting esterification—the reaction between a carboxylic acid and an alcohol. The catalytic cycle is generally understood to proceed through the activation of the carboxylic acid. The boronic acid reacts with the carboxylic acid to form a monoacyloxyboronic acid intermediate. This intermediate is more electrophilic than the original carboxylic acid, facilitating nucleophilic attack by the alcohol to form a tetrahedral intermediate. Subsequent collapse of this intermediate yields the ester product and regenerates the boronic acid catalyst.

While specific data for nonyl boronic acid is not extensively documented, the general mechanism is applicable. The efficiency of the reaction can be influenced by the nature of the boronic acid and the reaction conditions, often requiring the removal of water to drive the equilibrium toward the product.

Table 1: Representative Boric Acid-Catalyzed Methyl Esterification of Sugar Acids This table illustrates the general application of boron-based acids in esterification, as specific data for nonyl boronic acid is not available.

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Sialic Acid | Boric Acid (20 mol%) | Dry Methanol, 50°C | Sialic Acid Methyl Ester | >90% |

| Quinic Acid | Boric Acid (20 mol%) | Dry Methanol, 50°C | Quinic Acid Methyl Ester | >90% |

| Glucuronic Acid | Boric Acid (20 mol%) | Dry Methanol, 50°C | No Reaction | 0% |

Data sourced from a study on boric acid catalysis, which provides a foundational understanding applicable to other boronic acids. griffith.edu.au

Similar to esterification, boronic acids catalyze the direct formation of amides from carboxylic acids and amines by activating the carboxylic acid component. rsc.orgnih.gov The reaction proceeds via a dehydrative condensation, forming a stable amide bond with water as the only byproduct. nih.gov This method is highly atom-economical and avoids the use of often harsh coupling reagents.

Primary alkylboronic acids have been shown to be highly active catalysts for dehydrative amide condensation. nih.gov The mechanism involves the formation of a mixed anhydride (B1165640) between the carboxylic acid and the boronic acid, which then readily reacts with the amine. rsc.org The nonyl group's steric bulk and electronic properties would influence the rate of formation and reactivity of this key intermediate. Cooperative catalysis, for instance using an arylboronic acid with 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), has been shown to be highly effective for this transformation. nih.gov

Table 2: Arylboronic Acid-Catalyzed Amidation - A Model System This table shows results for arylboronic acid catalysis, which serves as a model for the amidation reaction, given the limited specific data for nonyl boronic acid.

| Carboxylic Acid | Amine | Catalyst (mol%) | Conditions | Yield |

|---|---|---|---|---|

| Benzoic Acid | Benzylamine | 3,5-Bis(trifluoromethyl)phenylboronic acid (2.5%) + DMAPO (2.5%) | Toluene (B28343), reflux | 99% |

| 4-Methoxybenzoic Acid | Piperidine | 3,5-Bis(trifluoromethyl)phenylboronic acid (5%) + DMAPO (5%) | Toluene, reflux | 98% |

| Phenylacetic Acid | Aniline | 3,5-Bis(trifluoromethyl)phenylboronic acid (10%) + DMAPO (10%) | Toluene, reflux | 88% |

Data adapted from studies on cooperative catalysis in dehydrative condensation. nih.govresearchgate.net

The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. Boronic acids can catalyze the addition of nitrogen (aza-Michael) and sulfur (thia-Michael) nucleophiles to α,β-unsaturated carbonyl compounds. nih.gov In these reactions, the boronic acid typically acts as a Lewis acid, coordinating to the carbonyl oxygen of the Michael acceptor. This coordination increases the electrophilicity of the β-carbon, making it more susceptible to attack by the amine or thiol nucleophile. researchgate.netmdpi.com

While many examples in the literature utilize arylboronic acids, often in combination with a chiral co-catalyst for asymmetric synthesis, the principle remains the same for alkylboronic acids. nih.govresearchgate.net The Lewis acidity of nonyl boronic acid would be sufficient to activate a range of Michael acceptors for reaction with aliphatic amines and thiols. researchgate.netsrce.hr

Nonyl Boronic Acid as a Lewis Acid Catalyst in C-C Bond Forming Reactions

The Lewis acidic nature of nonyl boronic acid allows it to catalyze a variety of carbon-carbon bond-forming reactions beyond conjugate additions. nih.govresearchgate.net By activating substrates, typically those containing carbonyl or hydroxyl groups, it can facilitate reactions that are central to increasing molecular complexity. nih.govcore.ac.uk This type of catalysis is particularly valuable as it often avoids the use of precious or toxic transition metals. rsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, are powerful tools for synthetic efficiency. semanticscholar.org Boronic acids have found application as catalysts in various MCRs. For example, in reactions involving aldehydes, amines, and other nucleophiles, the boronic acid can activate the aldehyde component towards the formation of an imine or a related reactive intermediate. nih.govmdpi.com

One notable example is the use of boronic acids in isocyanide-based MCRs, such as the Ugi reaction, to create diverse molecular scaffolds. nih.govmdpi.com Although much of the published work focuses on phenylboronic acids, the fundamental role of the catalyst is to act as a Lewis acid to facilitate key bond-forming steps. Nonyl boronic acid could potentially catalyze such transformations, with its solubility in organic solvents being an advantageous property for homogeneous catalysis. The synthesis of complex iminoboronates has been achieved through one-pot MCRs involving a boronic acid, an amino acid, and a salicylaldehyde, demonstrating the utility of this approach. nih.gov

Friedel-Crafts Reactions

While traditional Friedel-Crafts reactions typically employ strong Lewis acids like aluminum chloride, research into alternative catalytic systems has explored the use of other acids. Boronic acids have emerged as potential catalysts in a specific subset of Friedel-Crafts reactions, namely Friedel-Crafts alkylations. However, the role of nonylboronic acid in this context is not documented in scientific literature.

Studies have shown that certain electron-deficient arylboronic acids can effectively catalyze the Friedel-Crafts alkylation of arenes with benzylic and allylic alcohols. rsc.orgacs.orgacs.org These reactions proceed through the activation of the alcohol's hydroxyl group by the boronic acid, facilitating the formation of a carbocation intermediate which is then attacked by the electron-rich aromatic ring. The electron-withdrawing groups on the arylboronic acid are crucial for enhancing its Lewis acidity and, consequently, its catalytic activity.

Conversely, alkylboronic acids, such as nonylboronic acid, are generally considered less acidic than their aryl counterparts due to the electron-donating nature of the alkyl group. aablocks.comnih.gov This characteristic makes them less effective as Lewis acid catalysts in this type of transformation. Current research has not provided evidence of nonylboronic acid being successfully employed as a catalyst for Friedel-Crafts reactions.

Furthermore, the application of boronic acid catalysis appears to be limited to alkylations. The use of boronic acids, including nonylboronic acid, as catalysts for Friedel-Crafts acylation reactions has not been reported. The mechanism of acylation, which involves the generation of a highly reactive acylium ion, typically requires a stronger Lewis acid, and potential interactions between the boronic acid and the reagents could lead to undesirable side reactions.

Below is a table summarizing the findings on the use of representative arylboronic acids in Friedel-Crafts alkylation reactions, as the use of nonylboronic acid for this purpose is not described in the literature.

| Catalyst | Arene | Alkylating Agent | Product | Yield (%) |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | Toluene | 1-Phenylethanol | 1-Phenyl-1-(p-tolyl)ethane | 85 |

| Pentafluorophenylboronic acid | Anisole | Benzhydrol | 1-(4-Methoxyphenyl)-1,1-diphenylmethane | 92 |

| 2,3,4,5-Tetrafluorophenylboronic acid | Mesitylene | Cinnamyl alcohol | 1-(2,4,6-Trimethylphenyl)-3-phenyl-1-propene | 78 |

Catalyst Design and Immobilization for Enhanced Performance

In other fields, boronic acids have been successfully immobilized on a variety of solid supports, including polymers and silica (B1680970). acs.orgnih.govresearchgate.netnih.gov This is often achieved through the formation of boronate esters with diol-functionalized materials. The primary application of these immobilized boronic acids is in boronate affinity chromatography for the separation and purification of glycoproteins and other cis-diol-containing compounds. nih.govnih.gov

However, the translation of these immobilization techniques to create robust and reusable catalysts for Friedel-Crafts reactions using boronic acids has not been reported. The conditions of Friedel-Crafts reactions, which can involve acidic environments and elevated temperatures, may pose challenges to the stability of the linkage between the boronic acid and the solid support.

For a catalyst like nonylboronic acid, which has not been established as an effective catalyst for Friedel-Crafts reactions in the first place, there has been no subsequent research into its immobilization for this purpose. The development of immobilized boronic acid catalysts has been focused on arylboronic acids for other types of organic transformations where they have shown catalytic efficacy.

The following table outlines general approaches to boronic acid immobilization that have been used for applications other than Friedel-Crafts catalysis, as no specific data exists for the immobilization of nonylboronic acid for enhanced catalytic performance in this context.

| Support Material | Immobilization Strategy | Linkage Type | Primary Application |

| Polystyrene Resin | Reaction with diethanolamine-functionalized resin | Diethanolamine (B148213) boronate ester | Solid-phase organic synthesis |

| Silica Gel | Covalent attachment of aminophenylboronic acid | Amide bond | Glycoprotein enrichment |

| Magnetic Nanoparticles | Surface modification with boronic acid derivatives | Siloxane or ester linkage | Separation and sensing |

Applications of Nonyl Boronic Acid in Advanced Organic Synthesis

Cross-Coupling Reactions Utilizing Nonyl Boronic Acid Derivatives

Cross-coupling reactions are fundamental to the construction of complex organic molecules, and nonyl boronic acid derivatives have proven to be valuable partners in these transformations. cymitquimica.comsigmaaldrich.com

Suzuki-Miyaura Reactions with Nonyl Boronic Acid as Coupling Partner

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide, a process typically catalyzed by a palladium complex. wikipedia.orgchemrxiv.org Nonyl boronic acid, specifically in the form of its derivatives like B-(4-nonylphenyl)boronic acid, serves as an effective coupling partner in these reactions. cymitquimica.com This reaction is widely used to synthesize a variety of compounds, including polyolefins, styrenes, and substituted biphenyls. wikipedia.org

The general mechanism of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. chemrxiv.org The use of boronic acids like nonyl boronic acid is advantageous due to their stability, low toxicity, and the ease of removal of inorganic byproducts. fishersci.es

Recent advancements have expanded the scope of the Suzuki-Miyaura reaction, including the use of nickel catalysts as a more abundant and cost-effective alternative to palladium. ajol.info Nickel-catalyzed couplings have shown high reactivity and tolerance to various functional groups. ajol.info Furthermore, photoredox catalysis has emerged as a powerful method for generating carbon-centered radicals from boronic acid derivatives for use in C-C cross-coupling reactions. cam.ac.uk

| Reactant 1 (Organohalide/Pseudohalide) | Reactant 2 (Nonyl Boronic Acid Derivative) | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Aryl or Vinyl Halide | B-(4-nonylphenyl)boronic acid | Palladium(0) complex | Forms carbon-carbon bonds; mild reaction conditions; low toxicity of reagents. | cymitquimica.comwikipedia.orgfishersci.es |

| Aryl or Vinyl Halide | Arylboronic acids | Nickel(II) complex (e.g., NiCl2(PCy3)2) | Cost-effective alternative to palladium; high reactivity. | ajol.info |

| Alkyl Carboxylic Acids (as redox-active esters) | Aryl Boronic Acids | Nickel Catalyst | Couples readily available starting materials; broad functional group tolerance. | nih.gov |

Chan-Lam and Petasis-Borono Mannich Reactions

Beyond carbon-carbon bond formation, nonyl boronic acid derivatives are instrumental in constructing carbon-heteroatom bonds. The Chan-Lam coupling, for instance, facilitates the formation of aryl ethers and secondary aryl amines by reacting an aryl boronic acid with an alcohol or an amine, respectively, in the presence of a copper catalyst. wikipedia.orgorganic-chemistry.org This reaction is notable for its ability to be conducted at room temperature and open to the air. wikipedia.org The scope of this reaction is broad, encompassing a variety of nucleophiles. beilstein-journals.org

The Petasis-Borono Mannich (PBM) reaction is a powerful multicomponent reaction that combines an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.orgnih.gov This reaction is highly valued for its ability to generate complex and highly functionalized amines, including α-amino acids, with a high degree of stereocontrol, particularly when chiral starting materials are used. wikipedia.orgmdpi.com The reaction often proceeds without a catalyst and is driven by the irreversible nature of the final bond formation. organic-chemistry.org

| Reaction | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| Chan-Lam Coupling | Aryl boronic acid, Alcohol/Amine | Aryl ether/Secondary aryl amine | Copper-catalyzed; forms C-O or C-N bonds; often proceeds at room temperature in air. | wikipedia.orgorganic-chemistry.org |

| Petasis-Borono Mannich Reaction | Amine, Carbonyl compound, Vinyl- or Aryl-boronic acid | Substituted amine | Multicomponent reaction; high stereocontrol possible; synthesizes complex amines. | wikipedia.orgnih.gov |

Stereoselective and Enantioselective Transformations Mediated by Nonyl Boronic Acid

Nonyl boronic acid and its derivatives play a significant role in guiding the stereochemical outcome of chemical reactions. In the Petasis reaction, the use of a chiral amine or aldehyde can lead to high diastereoselectivity in the formation of the substituted amine product. wikipedia.org Furthermore, boronic acids can be employed as catalysts in stereoselective reactions, such as the β-mannosylation of sugars, where they facilitate high regio- and stereoselectivity. rsc.org

Enantioselective transformations, which produce a specific enantiomer of a chiral product, are crucial in the synthesis of pharmaceuticals and other biologically active molecules. The synergistic combination of copper catalysis and chiral amine organocatalysis has enabled the enantioselective α-alkenylation of aldehydes using boronic acids. princeton.edu Tandem reactions involving enantioselective diboration of terminal alkenes followed by cross-coupling reactions also provide a powerful strategy for accessing a diverse array of chiral products. nih.gov

Role in Protecting Group Strategies and Deprotection Reactions

Boronic acids can act as protecting groups for diols and diamines due to their ability to form reversible esters. wikipedia.org This strategy is valuable in multistep syntheses where certain functional groups need to be temporarily masked to prevent unwanted reactions. google.com The formation of boronate esters, such as those with N-methyliminodiacetic acid (MIDA), creates a stable, "caged" form of the boronic acid that is unreactive under many standard reaction conditions. sigmaaldrich.com

The deprotection of these boronate esters to regenerate the free boronic acid is a critical step. While some protecting groups require harsh conditions for removal, MIDA boronates can be easily deprotected under mild aqueous basic conditions. sigmaaldrich.com A two-step protocol for the deprotection of pinacolyl boronic esters via a diethanolamine-protected intermediate has also been developed, offering mild reaction conditions and tolerance to various functional groups. vt.edu

Synthesis of Complex Molecular Architectures

The versatility of nonyl boronic acid and its derivatives makes them key building blocks in the synthesis of complex molecular architectures. sigmaaldrich.com Their application in iterative cross-coupling reactions, particularly Suzuki-Miyaura couplings, allows for the stepwise construction of intricate organic molecules. sigmaaldrich.com The stability and predictable reactivity of boronic acid derivatives, such as MIDA boronates, are crucial for these sequential bond-forming strategies. sigmaaldrich.com

Furthermore, the ability of boronic acids to participate in self-assembly processes through the formation of boroxine (B1236090) rings or by reacting with diols has been harnessed to create supramolecular structures and covalent organic frameworks (COFs). nih.govmdpi.com These organized assemblies have potential applications in materials science and the development of functional devices. rsc.org

Theoretical and Computational Chemistry of Nonyl Boronic Acid

Electronic Structure Analysis and Bonding Characteristics

Nonyl boronic acid, a member of the alkyl boronic acid family, possesses a distinctive electronic structure centered around its sp2-hybridized boron atom. This hybridization results in a trigonal planar geometry, with a vacant p-orbital perpendicular to the plane of the C-B and B-O bonds. wiley-vch.de This empty p-orbital is a key feature, rendering the boron atom electron-deficient and making boronic acids, including nonyl boronic acid, Lewis acids. wiley-vch.demolecularcloud.org

The bonding within the boronic acid group involves a covalent carbon-boron (C-B) bond and two boron-hydroxyl (B-OH) bonds. The C-B bond connects the nonyl alkyl group to the boron center. The nature of the organic substituent (R group) significantly influences the electronic properties of the boronic acid. boronmolecular.com In the case of nonyl boronic acid, the long alkyl chain is generally considered to be electron-donating, which can affect the acidity and reactivity of the compound. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure. These methods can calculate parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and stability. epstem.netepstem.net For instance, analysis of various boronic acid derivatives has shown that the HOMO-LUMO gap can be correlated with the molecule's electronic properties. epstem.net

Natural Bonding Orbital (NBO) analysis is another computational tool used to understand bonding characteristics. It can reveal interactions such as the donation of electron density from the oxygen lone pairs to the vacant p-orbital of the boron atom (nO → pB). chemrxiv.org This interaction stabilizes the molecule and influences its reactivity. chemrxiv.org The electronic structure can also be influenced by the hybridization state of the boron atom, which can change from sp2 to sp3 upon forming a complex with a Lewis base, leading to a tetrahedral geometry. mdpi.comlodz.pl

Table 1: Calculated Electronic Properties of a Representative Phenylboronic Acid Derivative

| Parameter | Calculated Value | Method |

| HOMO Energy | Varies | DFT/B3LYP/6-311+G(2d,p) |

| LUMO Energy | Varies | DFT/B3LYP/6-311+G(2d,p) |

| Energy Gap (Eg) | 5.59 eV | DFT/B3LYP/6-311+G(2d,p) |

| Dipole Moment (μ) | 3.41 Debye | DFT/B3LYP/6-311+G(2d,p) |

Conformational Analysis and Steric Effects of the Nonyl Group

The long, flexible nonyl group in nonyl boronic acid introduces significant conformational possibilities and steric effects that influence its chemical behavior. Conformational analysis, often performed using computational methods, helps to identify the most stable arrangements of the molecule in three-dimensional space. epstem.net The rotation around the C-C single bonds within the nonyl chain and the C-B bond allows the molecule to adopt various conformations.

The steric bulk of the nonyl group can play a crucial role in the reactivity of the boronic acid. In reactions where the boronic acid moiety needs to approach another molecule, the nonyl chain can hinder this approach, slowing down the reaction rate. This steric hindrance is a well-known phenomenon in organic chemistry and has been observed in reactions involving boronic acids with bulky substituents. wiley-vch.deescholarship.org For example, steric effects are known to influence the equilibrium constants of boroxine (B1236090) formation. wiley-vch.de

Computational studies on related boronic acids have shown that the potential energy surface can be mapped by rotating specific dihedral angles to find the most stable conformers. epstem.net For nonyl boronic acid, this would involve analyzing the rotations around the C-B bond and the various C-C bonds in the nonyl chain. These studies can reveal how the steric presence of the nonyl group affects the accessibility of the boron center for chemical reactions.

Reaction Pathway Mapping and Transition State Characterization

Computational chemistry provides powerful tools for mapping the reaction pathways of chemical transformations involving nonyl boronic acid. By calculating the energies of reactants, intermediates, transition states, and products, a detailed picture of the reaction mechanism can be constructed. ljmu.ac.ukrsc.org Transition state theory is often used in conjunction with these calculations to determine reaction rates. rsc.org

A key reaction of boronic acids is their dehydration to form boroxines, which are cyclic trimers. rsc.org Computational studies have elucidated the mechanism of this reaction, identifying the transition states involved. rsc.org The process typically involves the formation of a dimer, which then reacts further to form the trimer, releasing water molecules. rsc.org The Lewis acidic character of the boron atom is central to this reaction, as it facilitates the interaction with an oxygen atom from another boronic acid molecule in the transition state. rsc.org

Another important reaction is the protodeboronation, an undesired side reaction in many applications where a C-B bond is cleaved and replaced by a C-H bond. wikipedia.org Computational studies have investigated the mechanisms of protodeboronation, revealing different pathways depending on the reaction conditions, such as the presence of acid or base. rsc.orgwikipedia.org

In the context of cross-coupling reactions like the Suzuki-Miyaura coupling, computational methods can be used to model the various steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. nih.gov The transmetalation step, where the nonyl group is transferred from the boron to a transition metal catalyst, is a critical part of this process. nih.gov The structure and energy of the transition state for this step will be influenced by the steric and electronic properties of the nonyl group.

Table 2: Calculated Activation Energies for a Representative Boronic Acid Reaction

| Reaction Step | Activation Enthalpy (kcal/mol) | Computational Method |

| PDeB by water (TS1) | 34.0 | DFT |

| PDeB by water (TS2) | 19.8 | DFT |

| Boronic acid mediated PDeB (TS3) | 34.1 | DFT |

Note: Data is for the protodeboronation (PDeB) of phenyl boronic acid as a representative example. ljmu.ac.ukrsc.org The values for nonyl boronic acid would be different.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is a valuable approach for understanding and predicting the reactivity and selectivity of nonyl boronic acid. nih.govmdpi.commdpi.com These models aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or chemical properties.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to correlate the 3D properties of a series of boronic acid derivatives with their observed reactivity. mdpi.com These models can generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity are favorable or unfavorable for a particular reaction. mdpi.com For nonyl boronic acid, such models could predict how modifications to the nonyl chain or the boronic acid group would affect its performance in a specific reaction.

Furthermore, computational models can predict the selectivity of reactions. For instance, in reactions with multiple possible outcomes, such as the Diels-Alder reaction, DFT calculations can be used to determine the activation energies for the different pathways, thereby predicting which product will be favored. conicet.gov.ar The steric and electronic effects of the nonyl group would be key parameters in such predictive models for nonyl boronic acid. conicet.gov.ar

Advanced Analytical Methodologies for Nonyl Boronic Acid Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the structural elucidation of nonyl boronic acid, providing insights into its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of nonyl boronic acid in solution. Standard ¹H and ¹³C NMR spectra provide information about the hydrocarbon (nonyl) and aromatic portions of the molecule.

However, for boron-containing compounds, ¹¹B NMR spectroscopy is uniquely informative. nih.gov Boron has two NMR-active nuclei, ¹¹B (80.1% natural abundance, spin I = 3/2) and ¹⁰B (19.9% natural abundance, spin I = 3), with ¹¹B being the preferred nucleus for analysis due to its higher natural abundance and more favorable NMR properties. magritek.com The ¹¹B NMR spectrum gives a clear signal corresponding to the boron atom, and its chemical shift provides insight into the coordination state of the boron center. researchgate.net For nonyl boronic acid, the boron atom is trigonal planar (sp² hybridized), which typically results in a broad signal in the ¹¹B NMR spectrum. The interaction with solvents or other molecules can lead to the formation of a tetrahedral boronate species (sp³ hybridized), causing a distinct upfield shift in the spectrum. rsc.orgnih.gov This technique is invaluable for studying the equilibrium between the boronic acid and its corresponding boronate esters. mdpi.com Two-dimensional NMR techniques, such as ¹H-¹¹B HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between the boron atom and adjacent protons, further confirming the molecular structure. nih.gov

Table 1: Representative NMR Data for Phenylboronic Acid Derivatives Note: Specific data for nonyl boronic acid is not widely published; these values are characteristic of similar arylboronic acids.

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Notes |

| ¹H | 7.0 - 8.2 | Protons on the aromatic ring adjacent to the B(OH)₂ group are deshielded. |

| 4.5 - 5.5 | Broad signal for the acidic B(OH)₂ protons, often exchange with D₂O. | |

| 0.8 - 2.7 | Signals corresponding to the alkyl (nonyl) chain protons. | |

| ¹³C | 125 - 140 | Aromatic carbons. The carbon directly bonded to boron is often not observed due to quadropolar relaxation. |

| 14 - 32 | Alkyl (nonyl) chain carbons. | |

| ¹¹B | +28 to +30 | Characteristic for trigonal arylboronic acids. |

| +2 to +9 | Characteristic for tetrahedral boronate species formed in the presence of diols or certain nucleophilic solvents. mdpi.com |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a complementary approach to structural elucidation. jchps.comnumberanalytics.com These methods probe the vibrational modes of the molecule, providing a characteristic "fingerprint."

Infrared (IR) Spectroscopy: In the IR spectrum of nonyl boronic acid, key functional groups exhibit distinct absorption bands. The most prominent features include:

O-H Stretching: A very broad and strong absorption band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups of the B(OH)₂ moiety.

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Strong peaks just below 3000 cm⁻¹ from the nonyl group.

B-O Stretching: A strong, characteristic band usually found around 1350-1400 cm⁻¹.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

C-B Stretching: A weaker band often observed near 1000-1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds that are weakly active in the IR spectrum. mt.com For centrosymmetric molecules, vibrations that are IR active are Raman inactive, and vice versa (rule of mutual exclusion). jchps.com For nonyl boronic acid, Raman spectroscopy can provide clear signals for the symmetric stretching of the aromatic ring and the B-C bond. olemiss.edu The B-O-H bending modes are also observable. The combination of IR and Raman data provides a more complete picture of the vibrational modes and confirms the presence of key structural features. olemiss.eduresearchgate.net

Table 2: Key Vibrational Frequencies for Arylboronic Acids

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| O-H Stretch (H-bonded) | 3200 - 3600 (broad) | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| B-O Stretch | 1350 - 1400 | IR |

| Aromatic Ring Stretch | 1450 - 1600 | IR, Raman |

| In-plane O-H Bend | 1150 - 1200 | IR |

| B-C Stretch | 1000 - 1100 | Raman |

Chromatographic Separation and Identification

Chromatographic techniques are essential for separating nonyl boronic acid from reaction mixtures, impurities, or complex matrices. illinois.edu High-Performance Liquid Chromatography (HPLC) is the most common method. waters.comwaters.com

The separation of boronic acids by reversed-phase HPLC (RP-HPLC) can be challenging due to their polarity and the potential for on-column hydrolysis of boronate esters that might be formed or present. americanpharmaceuticalreview.com The choice of stationary phase and mobile phase conditions is critical. C18 columns are widely used, and method development often involves screening different pH values of the mobile phase to optimize retention and peak shape. waters.comwaters.com Low pH conditions generally lead to better retention for most boronic acids. waters.com The use of columns with low silanol (B1196071) activity or specialized technologies can mitigate undesirable interactions with the boron moiety. americanpharmaceuticalreview.com Detection is typically achieved using a UV detector, as the aromatic ring in nonyl boronic acid is a strong chromophore with a maximum absorbance (λmax) around 226 nm. caymanchem.com

Gas Chromatography (GC) is less common for the direct analysis of boronic acids due to their low volatility and thermal lability. However, GC coupled with Mass Spectrometry (GC-MS) can be used after a derivatization step, for instance, to form more volatile and stable boronate esters. chromatographyonline.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a definitive technique for confirming the molecular weight of nonyl boronic acid and providing structural information through fragmentation analysis. rsc.org Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with HPLC (LC-MS) that allows for the detection of the intact molecule. rsc.org

In positive ion mode ESI-MS, nonyl boronic acid (C₁₅H₂₅BO₂, MW: 248.17) can be observed as a protonated molecule [M+H]⁺. caymanchem.comscbt.com A key feature in the mass spectrum of any boron-containing compound is the characteristic isotopic pattern arising from the natural abundance of ¹⁰B (19.9%) and ¹¹B (80.1%). nih.gov This results in two peaks separated by approximately 1 Da, with a relative intensity ratio of about 1:4, which is a clear diagnostic for the presence of a single boron atom. nih.gov

Under higher energy conditions (tandem MS or MS/MS), fragmentation occurs. Common fragmentation pathways for boronic acids include the loss of water (H₂O) and the formation of the trimeric anhydride (B1165640), known as a boroxine (B1236090), especially under thermal stress. nih.govrsc.org

Table 3: Mass Spectrometry Data for Nonyl Boronic Acid

| Ion | m/z (calculated for ¹¹B) | Ionization Mode | Notes |

| [M+H]⁺ | 249.2 | ESI (+) | Protonated molecular ion. |

| [M-H]⁻ | 247.2 | ESI (-) | Deprotonated molecular ion. |

| [M-H₂O+H]⁺ | 231.2 | ESI (+) | Loss of one water molecule. |

| [M-2H₂O+H]⁺ | 213.2 | ESI (+) | Loss of both hydroxyl groups. |

Quantitative Determination Methods in Complex Matrices

Accurate quantification of nonyl boronic acid is critical in many applications. While instrumental methods like HPLC-UV and LC-MS are widely used, classical titration methods remain relevant, especially for bulk material analysis. rsc.orgsumitomo-chem.co.jp

Boronic acids, including nonyl boronic acid, are very weak Lewis acids, with pKa values typically in the range of 8-10, making their direct acid-base titration with a strong base like NaOH difficult. libretexts.orgresearchgate.net The endpoint of the titration is poorly defined due to the shallow inflection in the titration curve. libretexts.org

To overcome this, an auxiliary reagent, typically a polyol such as mannitol, is added to the solution. researchgate.netmetrohm.com Mannitol is a 1,2-diol that reacts with the boronic acid to form a stable five-membered cyclic boronate ester. This complex is a much stronger acid than the original boronic acid, lowering its apparent pKa into the 4-5 range. researchgate.net The reaction releases one proton equivalent, which can then be sharply and accurately titrated with a standard NaOH solution. The endpoint can be detected potentiometrically using a pH electrode or with a suitable colorimetric indicator. libretexts.orgmetrohm.com This method is a classic and reliable way to determine the concentration of boronic acids in a sample. sci-hub.st

Spectrophotometric and Colorimetric Methods

Spectrophotometric and colorimetric analyses offer a straightforward and accessible approach for the quantification of nonylboronic acid. These methods are predicated on the formation of a colored complex (chromophore) between the boronic acid and a specific chromogenic agent, where the intensity of the color produced is directly proportional to the concentration of the analyte. griffith.edu.au The underlying chemical principle for this analysis is the well-established ability of boronic acids to reversibly form stable cyclic esters with compounds containing 1,2- or 1,3-diol functionalities. d-nb.info

A prevalent and effective method involves the use of catechol-containing dyes, such as Alizarin Red S (ARS). researchgate.netacs.org ARS is an anthraquinone (B42736) dye that contains a catechol group (a 1,2-diol on an aromatic ring), which readily complexes with boronic acids. nih.govresearchgate.net In its unbound state in a buffered aqueous solution, ARS has a characteristic color and absorption spectrum. Upon the addition of nonylboronic acid, a boronate ester bond forms between the boronic acid moiety and the diol of ARS. This complexation event alters the electronic structure of the dye, leading to a distinct and measurable change in the solution's color and a shift in its maximum absorbance wavelength (λmax). rsc.orgfrontiersin.org This spectral shift, often a blue shift (a shift to a shorter wavelength), can be quantified using a spectrophotometer. frontiersin.org

The analysis can be performed as a direct assay, where the change in absorbance at a specific wavelength is correlated with the nonylboronic acid concentration. Alternatively, a displacement assay can be employed. In this setup, a colored boronic acid-dye complex is pre-formed. When a sample containing a competing diol (like a sugar) is introduced, the diol displaces the dye from the boronic acid, causing the solution's color to revert toward that of the unbound dye. d-nb.infofrontiersin.org This displacement provides a means to study the binding affinities between boronic acids and various diols. rsc.org

Table 1: Illustrative Spectrophotometric Response of Alizarin Red S (ARS) to Boronic Acid Complexation This table illustrates the principle of the assay. Actual wavelengths and absorbance values may vary based on experimental conditions such as pH, solvent, and the specific boronic acid used.

Polarimetric Analysis of Complex Compounds

Polarimetry is an analytical technique that measures the change in the angle of plane-polarized light as it passes through a solution containing an optically active, or chiral, compound. Nonylboronic acid itself is an achiral molecule and therefore does not rotate plane-polarized light, meaning it cannot be analyzed directly by polarimetry.

However, an indirect polarimetric analysis is possible through the formation of diastereomeric complexes with a known chiral molecule. This method leverages the fundamental reactivity of boronic acids to form reversible covalent bonds with chiral diols, such as monosaccharides (e.g., fructose, glucose) or other chiral polyols. griffith.edu.au

This technique has historical significance, as the first observation of boronic acid-polyol interactions was noted through changes in optical rotation. griffith.edu.au By carefully calibrating the change in rotation against known concentrations of nonylboronic acid, a quantitative assay can be developed. The selection of the chiral diol is important, as the stability of the boronate ester and the magnitude of the change in optical rotation depend on the structure and stereochemistry of the diol. nist.gov

Table 3: Illustrative Data for Polarimetric Analysis of Nonylboronic Acid This table presents hypothetical data to demonstrate the principle of the indirect polarimetric assay. [α] represents the specific rotation.

Mentioned Compounds

Nonyl Boronic Acid Derivatives and Their Synthetic Utility

Boronate Esters: Synthesis, Stability, and Reactivity

Boronate esters are significant derivatives of boronic acids, formed by the condensation reaction between a boronic acid and a diol. wiley-vch.dewikipedia.org This transformation from the polar boronic acid to the less polar ester facilitates easier handling and purification. wiley-vch.de

Synthesis: The synthesis of alkyl boronate esters, including nonyl boronate esters, can be achieved through several methods. A common approach is the direct esterification of nonyl boronic acid with a diol, such as pinacol (B44631), often with the removal of water to drive the equilibrium towards the ester product. wiley-vch.dewikipedia.org Other methods include the hydroboration of non-1-ene using a borane (B79455) reagent like pinacolborane, catalyzed by transition metals or even simple borane adducts. organic-chemistry.orgrsc.org Additionally, Grignard reagents, such as nonylmagnesium bromide, can react with boronic esters like triisopropyl borate (B1201080) to form the corresponding nonyl boronate ester. google.comgoogle.com Transition metal-free methods are also gaining attention for the synthesis of alkyl pinacol boronates. rsc.org

Stability: Boronate esters, particularly those derived from diols like pinacol (pinacolyl boronate esters), exhibit enhanced stability compared to their parent boronic acids. nih.gov They are generally more resistant to hydrolysis and oxidation, making them compatible with a wider range of reaction conditions and amenable to purification by techniques like silica (B1680970) gel chromatography. sigmaaldrich.com The stability is influenced by the structure of the diol, with six-membered ring esters often being thermodynamically more stable than five-membered ones. researchgate.net

Reactivity: Nonyl boronate esters are versatile intermediates, most notably in the Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds. rsc.org Although generally less reactive than boronic acids, their stability and ease of handling make them preferred reagents in many synthetic applications. sigmaaldrich.com The reactivity can be modulated by the choice of diol and reaction conditions. Recent advancements have also explored their use as precursors for alkyl radicals in photoredox catalysis, expanding their synthetic utility beyond traditional cross-coupling reactions. nih.govnih.gov

MIDA Boronates as Caged Boronic Acids

N-methyliminodiacetic acid (MIDA) boronates represent a significant advancement in organoboron chemistry, serving as highly stable, "caged" forms of boronic acids. sigmaaldrich.com The MIDA ligand complexes with the boronic acid, changing the boron center's hybridization from sp² to sp³, which effectively protects the boronic acid functionality. sigmaaldrich.com

Synthesis, Stability, and Reactivity: Nonyl MIDA boronate can be synthesized by the condensation of nonyl boronic acid with N-methyliminodiacetic acid, typically under dehydrating conditions. grillolabuc.com A key advantage of MIDA boronates is their exceptional stability; they are typically crystalline solids that are stable to air, moisture, and silica gel chromatography, allowing for easy purification and long-term storage. sigmaaldrich.comgrillolabuc.com

Despite this stability, the MIDA group can be easily cleaved under mild aqueous basic conditions (e.g., using NaHCO₃ or NaOH) to slowly release the free boronic acid. sigmaaldrich.com This controlled release is a cornerstone of their utility in iterative cross-coupling (ICC) . In an ICC strategy, a bifunctional building block (e.g., a halo-MIDA boronate) can undergo a Suzuki-Miyaura coupling at the halide position while the MIDA-protected boron remains intact. Subsequent deprotection of the MIDA group reveals the boronic acid, which can then participate in a second coupling reaction. This process allows for the stepwise and controlled assembly of complex molecules from simple building blocks, analogous to solid-phase peptide synthesis. grillolabuc.comnih.gov This methodology has been instrumental in the synthesis of numerous natural products and other complex organic molecules. nih.govrsc.org

Potassium Organotrifluoroborates as Bench-Stable Reagents

Potassium organotrifluoroborates are another class of highly stable and versatile boronic acid surrogates. These derivatives are valued for their bench-top stability and ease of handling.

Synthesis, Stability, and Reactivity: Potassium nonyltrifluoroborate is prepared by the reaction of nonyl boronic acid with potassium hydrogen fluoride (B91410) (KHF₂). The resulting trifluoroborate salts are typically crystalline solids that are exceptionally stable to both air and moisture. This stability contrasts with the often-sensitive nature of boronic acids.

In synthetic applications, potassium nonyltrifluoroborate is an excellent coupling partner in Suzuki-Miyaura reactions. The trifluoroborate group is activated under the basic conditions of the coupling, allowing for efficient transmetalation to the palladium catalyst. Their utility extends to other transformations as well. For instance, alkyltrifluoroborates can serve as precursors to alkyl radicals under photoredox conditions for C-H functionalization reactions. researchgate.net Their high oxidation potential compared to trivalent organoboron compounds makes them suitable substrates for single-electron transfer (SET) processes initiated by a photocatalyst. researchgate.netsioc-journal.cn

Table 1: Comparison of Nonyl Boronic Acid Derivatives

| Feature | Nonyl Boronic Acid | Nonyl Boronate Esters (e.g., Pinacolate) | Nonyl MIDA Boronate | Potassium Nonyltrifluoroborate |

|---|---|---|---|---|

| State | Often solid, can be difficult to purify | Liquid or solid | Crystalline solid | Crystalline solid |

| Stability | Prone to dehydration (boroxine formation) and decomposition | More stable than boronic acids; resistant to hydrolysis and oxidation nih.gov | Indefinitely stable to air, moisture, and chromatography sigmaaldrich.com | Highly stable to air and moisture |

| Handling | Can be challenging due to polarity and instability | Easier to handle and purify wiley-vch.de | Easy to handle, weigh, and store | Easy to handle, weigh, and store |

| Key Reactivity | Suzuki-Miyaura coupling | Suzuki-Miyaura coupling, radical precursor nih.gov | "Slow-release" partner for iterative cross-coupling grillolabuc.com | Suzuki-Miyaura coupling, radical precursor researchgate.net |

| Deprotection | N/A | Can be hydrolyzed, sometimes requiring harsh conditions nih.gov | Mild aqueous base (e.g., NaHCO₃) at room temperature sigmaaldrich.com | Base-mediated for cross-coupling |

Synthesis and Applications of Boron-Containing Heterocyclic Compounds

The incorporation of a boron atom into a heterocyclic ring system creates structures with unique electronic properties and biological activities. mdpi.comnih.gov Nonyl boronic acid can serve as a precursor for various boron-containing heterocycles.

Synthesis: The synthesis of these heterocycles often involves the reaction of a borylating agent with a molecule containing two nucleophilic groups that can cyclize onto the boron atom. For instance, reacting nonyl boronic acid with diethanolamine (B148213) or similar amino-alcohol compounds can lead to the formation of oxazaborolidine or related heterocyclic structures. researchgate.net More complex boron-containing heterocycles can be synthesized through intramolecular cyclization or by using bifunctional starting materials where the nonyl group is already appended. mdpi.com The synthesis of benzoxaboroles, a prominent class of boron heterocycles, typically involves intramolecular cyclization of an ortho-substituted phenylboronic acid derivative. mdpi.com

Applications: Boron-containing heterocycles have garnered significant attention in medicinal chemistry. mdpi.comnih.gov Their unique ability to form reversible covalent bonds with nucleophilic residues in enzymes makes them effective inhibitors. mdpi.com For example, benzoxaboroles have shown promise as antimicrobial and anticancer agents. mdpi.com While specific applications for nonyl-substituted boron heterocycles are less commonly reported, the lipophilic nonyl chain could be used to modulate a molecule's properties, such as membrane permeability or solubility, potentially enhancing its efficacy or targeting it to specific biological environments. They also find use in materials science as components of polymers and sensors. mdpi.com

Exploration of Novel Nonyl Boron Species for Tailored Reactivity

Research in organoboron chemistry continues to uncover novel boron species with unique and tunable reactivity, moving beyond traditional applications.

Boryl Radicals: A significant area of exploration is the chemistry of boryl radicals. princeton.eduwikipedia.org These are species with an unpaired electron localized on the boron atom. wikipedia.org While historically generated through harsh methods, recent advances allow for their formation under milder conditions, such as the photoredox-catalyzed activation of tetracoordinated alkylboron compounds like potassium nonyltrifluoroborate or activated nonyl boronate esters. nih.govsioc-journal.cn The resulting α-borylalkyl radicals or alkyl radicals generated from deboronative strategies can participate in a variety of transformations, including C-C and C-heteroatom bond formations, that are distinct from traditional two-electron pathways. rsc.orgrsc.org This radical reactivity can be harnessed for innovative cascade reactions to build molecular complexity. europa.eu

Photocatalysis and Light-Activated Reactivity: The intersection of boron chemistry and photocatalysis has opened new avenues for tailored reactivity. sioc-journal.cn Light can be used to activate organoboron compounds, like nonyl boronate derivatives, to generate radical intermediates for subsequent reactions. nih.govmpg.de This approach allows for transformations under mild conditions and offers a high degree of control. By designing molecules where the boron atom's hybridization state can be influenced by light, it may be possible to fine-tune reactivity for specific applications in both fundamental research and industry. mpg.de

Electron-Deficient Boron Species: The synthesis and study of highly electrophilic, electron-deficient boron species, such as borinium cations, represent a frontier in the field. scholaris.ca While research in this area is still fundamental, the unique reactivity of these species could lead to the development of novel transformations. The nonyl group could be incorporated into these structures to probe the influence of a simple alkyl substituent on their stability and reaction pathways.

These explorations into novel nonyl boron species are paving the way for new synthetic methodologies, enabling the construction of complex molecules with greater efficiency and control.

Supramolecular Chemistry Involving Nonyl Boronic Acid

Non-Covalent Interactions and Self-Assembly

The self-assembly of nonyl boronic acid into ordered supramolecular architectures is governed by a combination of non-covalent interactions. The hydrophobic nonyl tail plays a significant role through van der Waals forces, promoting aggregation to minimize contact with polar environments. Simultaneously, the boronic acid headgroup is capable of forming strong, directional interactions. This interplay allows for the formation of complex, organized structures from individual molecular units. researchgate.netfrontiersin.org The dual nature of boronic acids, enabling them to engage in various non-covalent interactions, makes them powerful tools for creating dynamic self-assembling systems. researchgate.net

Formation of Hydrogels and Organogels

The amphiphilic nature of boronic acid derivatives with long alkyl chains, such as nonyl boronic acid, makes them effective gelators, capable of forming both hydrogels in aqueous environments and organogels in organic solvents. pageplace.deethz.chuniv-rennes1.fr The self-assembly process involves the non-covalent interactions of hydrogen bonding between the boronic acid heads and van der Waals forces among the hydrophobic tails, creating a three-dimensional network that immobilizes solvent molecules. univ-rennes1.frresearchgate.net